molecular formula C7H8BrNO3 B14229503 1-(3-Bromopropanoyl)pyrrolidine-2,5-dione CAS No. 824939-84-6

1-(3-Bromopropanoyl)pyrrolidine-2,5-dione

Cat. No.: B14229503
CAS No.: 824939-84-6
M. Wt: 234.05 g/mol
InChI Key: NGDJYWLQNAXIAN-UHFFFAOYSA-N
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Description

1-(3-Bromopropanoyl)pyrrolidine-2,5-dione is a chemical compound with the molecular formula C7H10BrNO2. It is known for its unique structure, which includes a bromopropanoyl group attached to a pyrrolidine-2,5-dione ring.

Preparation Methods

The synthesis of 1-(3-Bromopropanoyl)pyrrolidine-2,5-dione typically involves the reaction of pyrrolidine-2,5-dione with 3-bromopropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

1-(3-Bromopropanoyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups, while reduction reactions typically produce alcohols .

Scientific Research Applications

1-(3-Bromopropanoyl)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropanoyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The bromopropanoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

1-(3-Bromopropanoyl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

Properties

CAS No.

824939-84-6

Molecular Formula

C7H8BrNO3

Molecular Weight

234.05 g/mol

IUPAC Name

1-(3-bromopropanoyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C7H8BrNO3/c8-4-3-7(12)9-5(10)1-2-6(9)11/h1-4H2

InChI Key

NGDJYWLQNAXIAN-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)C(=O)CCBr

Origin of Product

United States

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